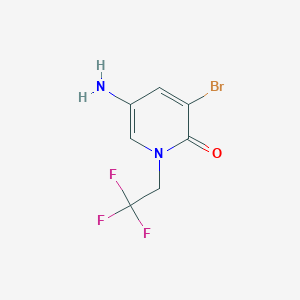
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound containing nitrogen and bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can be achieved through a multi-step processThe reaction conditions typically involve the use of solvents such as acetonitrile and reagents like N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of the YAP:TEAD protein-protein interaction, which is involved in the Hippo signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one: can be compared with other heterocyclic compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its trifluoroethyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C7H6BrF3N2O |
|---|---|
Peso molecular |
271.03 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13(6(5)14)3-7(9,10)11/h1-2H,3,12H2 |
Clave InChI |
GPCOOTMCVVRSCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C=C1N)CC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


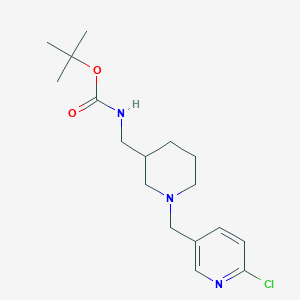
amine](/img/structure/B13078807.png)
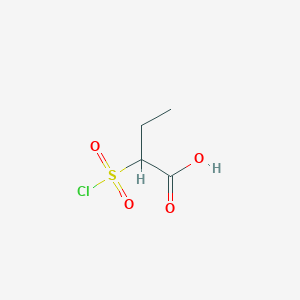
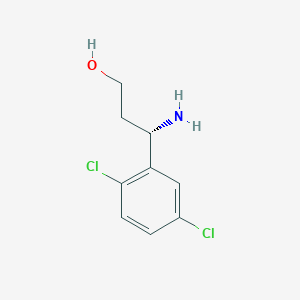
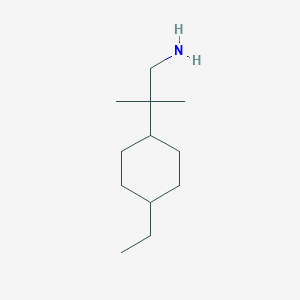
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)



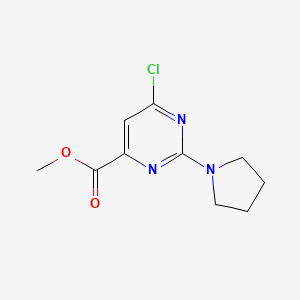

![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)


